Sorafenib tosylate
Overview
Description
Sorafenib tosylate, known for its trade name Nexavar, is a multi-kinase inhibitor used in the treatment of certain kinds of cancers, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and thyroid carcinoma. It operates by inhibiting multiple intracellular (C-Raf, B-Raf) and cell surface kinases (VEGFR-2, VEGFR-3, PDGFR-β), which are involved in both tumor cell proliferation and angiogenesis (Keating & Santoro, 2009; Strumberg et al., 2007).
Synthesis Analysis
The synthesis of sorafenib tosylate involves the creation of a complex molecule designed to interfere with specific cancer cell signaling pathways. While specific synthesis details are proprietary and involve advanced organic chemistry techniques, the process typically entails the formation of its unique bi-aryl urea structure, crucial for its activity against tyrosine kinases. The synthesis process aims to achieve a compound that can effectively inhibit the targeted kinases with high specificity and potency.
Molecular Structure Analysis
Sorafenib tosylate's molecular structure is characterized by a bi-aryl urea moiety that interacts with the ATP binding sites of various kinases, inhibiting their activity. Its structure enables the drug to target multiple receptors involved in tumor growth and angiogenesis, such as VEGFR, PDGFR, and RAF kinases. This multi-targeted approach is thought to contribute to sorafenib tosylate's effectiveness in treating certain types of cancer by simultaneously blocking several pathways that cancer cells use to grow and spread.
Chemical Reactions and Properties
Sorafenib tosylate is known for its poor aqueous solubility, a characteristic that poses challenges for its formulation and delivery. It is practically insoluble in water, which impacts its bioavailability and necessitates the development of specialized formulations to enhance its absorption and therapeutic efficacy. Various strategies, such as the use of nanocarriers and polymeric nano-formulations, have been explored to improve its solubility and pharmacokinetic profile (Khan et al., 2018).
Physical Properties Analysis
The physical properties of sorafenib tosylate, including its solubility, play a significant role in its pharmacokinetics and pharmacodynamics. Its low solubility in water necessitates careful consideration in the development of oral formulations to ensure that adequate levels of the drug can be absorbed into the bloodstream to exert its therapeutic effects.
Chemical Properties Analysis
The chemical properties of sorafenib tosylate, including its stability, solubility, and reactivity, are crucial for its effectiveness as a therapeutic agent. The drug's chemical stability ensures its integrity and efficacy over time, while its solubility and reactivity influence its absorption, distribution, metabolism, and excretion. Understanding these properties is essential for optimizing sorafenib tosylate's use in clinical settings.
Sorafenib tosylate is a potent multi-kinase inhibitor that has significantly impacted the treatment of various cancers. Its complex synthesis, unique molecular structure, and specific chemical and physical properties enable it to target multiple pathways involved in cancer cell growth and angiogenesis. Despite challenges related to its solubility and bioavailability, ongoing research and development efforts aim to enhance its delivery and efficacy, making it a valuable tool in the fight against cancer.
Scientific research applications
Breast Cancer Bone Metastases: Sorafenib tosylate, alone or with paclitaxel, is effective against experimental breast cancer bone metastases. It exhibits anti-angiogenic, anti-tumor, and anti-resorptive effects (Merz et al., 2011).
Liver Cancer: It suppresses tumor cell proliferation and angiogenesis while promoting apoptosis in liver cancer (Zhu et al., 2017). Additionally, it induces apoptosis and autophagy in human hepatocellular carcinoma cells through ER stress-related pathways, suggesting its effectiveness as a therapeutic strategy for hepatocellular carcinoma (HCC) (Shi et al., 2011).
Metastatic Breast Cancer Models: When combined with radiation, Sorafenib increases apoptosis and sensitivity of 4T1 cancer cells to radiation, enhancing treatment response in metastatic breast cancer models (Heravi et al., 2011).
Nano-Delivery Systems: Polymeric nano-formulations are being explored to improve Sorafenib’s solubility, minimize side effects, and target the drug to tumor tissues (Khan et al., 2018).
Non-Small Cell Lung Cancer: In combination with other agents like vinorelbine, cisplatin, or gefitinib, Sorafenib has shown efficacy and tolerability in preclinical models of non-small cell lung cancer (Carter et al., 2006).
Hepatocellular Carcinoma: Sorafenib’s efficacy in HCC can be improved by optimizing the control of the RAF kinase pathway, combining it with targeted molecules, and personalizing its use based on individual responses (Galmiche et al., 2014).
Advanced Clear-Cell Renal-Cell Carcinoma: It prolongs progression-free survival in these patients but is associated with increased toxic effects (Escudier et al., 2007).
Immunotherapy in HCC: Treatment with Sorafenib promotes immunosuppression and increased hypoxia in HCC models, but combining it with CXCR4 inhibition can improve survival when used alongside anti-PD-1 immunotherapy (Chen et al., 2015).
properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYUQIDRJSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047839 | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sorafenib tosylate | |
CAS RN |
475207-59-1 | |
Record name | Nexavar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorafenib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORAFENIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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